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Benzamide, N-2-benzothiazolyl-2-hydroxy-

Cat. No.: B11516240
CAS No.: 101622-73-5
M. Wt: 270.31 g/mol
InChI Key: DUTZWMOREYSZIY-UHFFFAOYSA-N
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Description

The exploration of Benzamide (B126), N-2-benzothiazolyl-2-hydroxy- and its analogues sits (B43327) at the intersection of heterocyclic and medicinal chemistry. The unique combination of the benzothiazole (B30560) and benzamide moieties within a single molecule creates a scaffold with considerable potential for diverse biological activities. This has spurred a range of studies aimed at synthesizing and evaluating these compounds for various therapeutic applications.

The benzothiazole nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of therapeutic agents. pcbiochemres.comjchemrev.comjchemrev.comresearchgate.net Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities. pcbiochemres.comjchemrev.comjchemrev.com The structural rigidity and aromatic nature of the benzothiazole ring system allow it to interact with various biological targets, making it a privileged scaffold in drug discovery. researchgate.net

Similarly, the benzamide scaffold is a fundamental structural motif in a multitude of biologically active compounds. nanobioletters.com The amide linkage is a key feature in many pharmaceuticals, contributing to their stability and ability to form hydrogen bonds with biological receptors. Benzamide derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. nanobioletters.com The incorporation of a hydroxyl group at the 2-position (a salicylamide) can further enhance the biological profile through additional hydrogen bonding and potential chelation with metal ions. mdpi.com

The combination of these two potent scaffolds in Benzamide, N-2-benzothiazolyl-2-hydroxy- offers a unique molecular architecture with the potential for multifaceted biological interactions, driving its investigation in contemporary research.

Academic research into Benzamide, N-2-benzothiazolyl-2-hydroxy- and its derivatives has followed several promising trajectories, primarily focusing on their potential as therapeutic agents. Key areas of investigation include their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Research: A significant research avenue has been the exploration of these compounds as anticancer agents. nih.govnih.gov For instance, a series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which are structurally related to the target compound, have been synthesized and evaluated for their anticancer activity against various cell lines, including prostate cancer (PC-3). nih.gov Certain derivatives have shown potent activity, suggesting that this scaffold is a promising starting point for the development of new oncology drugs. nih.gov The mechanism of action is often linked to the inhibition of specific enzymes crucial for cancer cell proliferation. researchgate.net

Antimicrobial Investigations: The antimicrobial potential of benzothiazole and benzamide derivatives has led to the investigation of compounds like Benzamide, N-2-benzothiazolyl-2-hydroxy- for their activity against a range of pathogens. nih.gov Studies on related structures have shown that the presence of a hydroxyl group on the benzamide ring can enhance antibacterial action. nih.gov Research has explored their efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives showing promising minimum inhibitory concentrations (MIC). researchgate.net

Anti-inflammatory Applications: The anti-inflammatory properties of this class of compounds are another active area of research. nih.gov Derivatives of N-(1,3-Benzothiazol-2-yl)-benzamide have been synthesized and tested in vivo, with some showing a significant reduction in edema, comparable to standard anti-inflammatory drugs. nih.gov The structure-activity relationship studies indicate that modifications to the core structure can modulate the anti-inflammatory response. nih.gov

The following table summarizes selected research findings on derivatives of Benzamide, N-2-benzothiazolyl-2-hydroxy-.

Interactive Data Table of Research Findings

Research AreaDerivative ClassKey FindingsReference
Anticancer N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamidesPotent activity against prostate cancer cell lines (PC-3). nih.gov
Anticancer N1-(6-chlorobenzo[d]thiazol-2-yl)-N8-hydroxyoctanediamideExhibited cytotoxicity equipotent to SAHA against several human cancer cell lines. researchgate.net
Antimicrobial 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideActive against methicillin-sensitive and resistant Staphylococcus aureus. researchgate.net
Antimicrobial Amino-benzothiazole Schiff base analoguesSubstitution of a hydroxyl group at the 2nd position of the benzylidene ring improved antibacterial action against E. coli and P. aeruginosa. nih.gov
Anti-inflammatory N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenyl formamido]propanamideShowed more pronounced anti-inflammatory activity than the standard drug indomethacin (B1671933) in in vivo studies. nih.gov

The future research scope for Benzamide, N-2-benzothiazolyl-2-hydroxy- and its derivatives is expansive, with several advanced objectives aimed at translating their therapeutic potential into clinical applications.

A primary objective is the continued exploration and optimization of their structure-activity relationships (SAR). researchgate.net This involves the synthesis of new analogues with systematic modifications to both the benzothiazole and benzamide moieties to enhance potency and selectivity for specific biological targets. For example, the introduction of different substituents on the benzothiazole ring can significantly influence biological activity. researchgate.net

Another key research direction is the elucidation of their precise mechanisms of action. nih.gov While initial studies have identified potential targets, further investigation using molecular docking, enzymatic assays, and other advanced techniques is necessary to understand how these compounds exert their biological effects at a molecular level. nih.gov This knowledge is crucial for rational drug design and the development of more effective and safer therapeutic agents.

Furthermore, there is a growing interest in the application of these compounds in emerging fields such as neurodegenerative diseases and as diagnostic tools. jchemrev.com The benzothiazole scaffold, for instance, is a component of molecules used in Alzheimer's disease research. jchemrev.com

Advanced research also aims to address the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME). Improving these properties is essential for developing drug candidates with favorable profiles for clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2S B11516240 Benzamide, N-2-benzothiazolyl-2-hydroxy- CAS No. 101622-73-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101622-73-5

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C14H10N2O2S/c17-11-7-3-1-5-9(11)13(18)16-14-15-10-6-2-4-8-12(10)19-14/h1-8,17H,(H,15,16,18)

InChI Key

DUTZWMOREYSZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzamide, N 2 Benzothiazolyl 2 Hydroxy

Established Synthetic Pathways for Benzamide (B126), N-2-benzothiazolyl-2-hydroxy- Analogues

The construction of the N-(benzothiazol-2-yl)-2-hydroxybenzamide scaffold and its analogues is predominantly achieved through condensation reactions, multi-step syntheses, and increasingly, through green chemistry approaches.

Condensation Reactions Involving 2-Aminobenzothiazole and Salicylamide (B354443) Derivatives

A primary and direct route to synthesize N-(benzothiazol-2-yl)-2-hydroxybenzamide and its derivatives involves the condensation of 2-aminobenzothiazole with salicylic acid or its activated forms, such as salicyl chloride. This method directly establishes the crucial amide linkage. For instance, the reaction of substituted 2-aminobenzothiazoles with various benzaldehydes can lead to Schiff base derivatives, which can be further transformed into the desired amide compounds. researchgate.net Similarly, the reaction of 2-aminobenzothiazole with o-nitrobenzoyl chloride, followed by reduction of the nitro group, provides a pathway to amino-substituted analogues. mdpi.com

The synthesis of related N-(benzothiazol-2-yl)benzamide analogues has been successfully achieved by reacting 2-aminobenzothiazole with different benzoyl chlorides in a suitable solvent, often with a base to neutralize the liberated hydrochloric acid. mdpi.com While not explicitly detailing the synthesis with salicylic acid, these methodologies provide a foundational template for the synthesis of the target molecule.

A variation of this approach involves the reaction of para-aminosalicylic alkyl esters with ammonium thiocyanate and a cyclizing agent like bromine to form a brominated 2-aminobenzothiazole derivative, which could then be coupled with a suitable acylating agent. academicjournals.org

Multi-step Synthetic Strategies

More complex analogues of N-(benzothiazol-2-yl)-2-hydroxybenzamide often necessitate multi-step synthetic sequences. These strategies allow for the introduction of various substituents on both the benzothiazole (B30560) and the salicylamide moieties.

For example, a four-step synthetic route has been employed to produce N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which share a similar core structure. This process starts with substituted acetoacetanilides and proceeds through several intermediates to yield the final products in high yields. nih.gov Such multi-step approaches offer the flexibility to build molecular complexity and introduce desired functional groups in a controlled manner.

Another multi-step process involves the initial synthesis of a benzothiazole precursor, such as 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole, which can then be reacted with various esters or amino esters to form hydrazide derivatives. researchgate.net While not directly leading to the target compound, this highlights the modularity of synthetic strategies in this chemical space. Continuous-flow synthesis has also been demonstrated as a viable method for the multi-step synthesis of complex heterocyclic compounds, offering advantages in terms of automation and scalability. syrris.jp

Catalyzed Condensation Methods and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This includes the use of catalysts and alternative energy sources to promote the condensation reactions.

For the synthesis of related benzothiazole derivatives, various catalysts have been employed to facilitate the condensation of 2-aminobenzothiazoles with other reactants. For instance, the synthesis of 2-hydroxybenzothiazole from 2-aminobenzothiazole has been shown to be significantly affected by the type of acid catalyst used, with sulfuric acid providing better yields than acetic acid. semanticscholar.org The use of solid catalysts like bentonite has also been explored to improve reaction outcomes. semanticscholar.org

Green synthetic methods, such as those utilizing p-toluenesulfonic acid (p-TSA) as an eco-friendly catalyst, have been successfully applied in the synthesis of related quinoline-carboxamide derivatives. nih.gov Furthermore, the synthesis of N-arylacetamides based on a benzo[d]thiazole scaffold has been achieved through Knoevenagel condensation using green synthetic methods. nih.gov

Cyclization Reactions and Thioamide Precursors

An alternative approach to the benzothiazole core involves the cyclization of appropriate thioamide precursors. While not a direct method for forming the final amide bond of the target molecule, it is a fundamental strategy for constructing the benzothiazole ring itself. For instance, 2-hydroxy-4-(2-phenylaminothioacetylamino) benzoic acid alkyl esters can serve as precursors that undergo cyclization to form benzothiazole derivatives. academicjournals.org

Derivatization Strategies for Structural Diversification

The core structure of Benzamide, N-2-benzothiazolyl-2-hydroxy- offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues.

Substituent Effects on Benzamide and Benzothiazole Moieties

The introduction of various substituents on both the benzamide and benzothiazole rings can significantly influence the chemical and physical properties of the resulting molecules.

For instance, the synthesis of N-(benzo[d]thiazol-2-yl)benzamide derivatives with nitro substituents at different positions on the benzamide ring has been shown to affect the solid-state arrangement and optical properties of the compounds. mdpi.com The position of the nitro group (ortho, meta, or para) leads to different crystal packing and electronic properties. mdpi.com

Similarly, the synthesis of N-benzothiazol-2-yl benzamide analogues with various sulfonamide moieties has been explored. A general synthetic route involves the chlorosulfonation of benzoic acid, followed by reaction with various amines to create sulfonamides, which are then converted to the corresponding acid chlorides and finally reacted with 2-aminobenzothiazole. japsonline.com This modular approach allows for the introduction of a wide range of substituents on the benzamide portion.

Derivatization of the benzothiazole ring can be achieved by starting with substituted 2-aminobenzothiazoles. For example, reacting substituted 2-aminobenzothiazoles with chloroacetyl chloride yields N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, which can then be further modified. researchgate.net The synthesis of various substituted N-benzothiazole-2-yl-acetamides has been reported, highlighting the feasibility of introducing substituents on the benzothiazole core. researchgate.netarabjchem.org

Starting Material 1Starting Material 2ProductSynthetic Method
2-AminobenzothiazoleSalicyl chlorideBenzamide, N-2-benzothiazolyl-2-hydroxy-Condensation
Substituted 2-aminobenzothiazoleSubstituted benzaldehydeSchiff base intermediateCondensation
2-Aminobenzothiazoleo-Nitrobenzoyl chlorideN-(benzo[d]thiazol-2-yl)-o-nitrobenzamideCondensation
para-Aminosalicylic alkyl esterAmmonium thiocyanate / BromineBrominated 2-aminobenzothiazole derivativeCyclization/Halogenation
2-MercaptobenzothiazoleHydrazine hydrate2-HydrazinobenzothiazoleNucleophilic substitution
Benzoic acidChlorosulfonic acid3-(Chlorosulfonyl)benzoic acidElectrophilic aromatic substitution
Compound ClassSynthetic StrategyKey Features
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamidesFour-step synthesis from acetoacetanilidesHigh yield, allows for diverse substitution
N-benzothiazol-2-yl benzamide analogues with sulfonamidesMulti-step from benzoic acidModular approach for diverse sulfonamide substituents
Substituted N-benzothiazole-2-yl-acetamidesDerivatization of substituted 2-aminobenzothiazolesAllows for substitution on the benzothiazole ring

Synthesis of Nitro and Amino Substituted Analogues

The synthesis of nitro and amino substituted analogues of N-(benzo[d]thiazol-2-yl)benzamide is a key area of research, providing derivatives with varied electronic and biological properties. The general approach involves the acylation of 2-aminobenzothiazole with a substituted benzoyl chloride.

Nitro-substituted analogues are typically synthesized by reacting 2-aminobenzothiazole with a nitro-substituted benzoyl chloride (such as o-, m-, or p-nitrobenzoyl chloride) in a suitable solvent like toluene, often with a base like triethylamine (Et3N) to neutralize the HCl byproduct. mdpi.com The reaction mixture is heated under reflux for several hours to ensure completion. mdpi.com This method allows for the regioselective placement of the nitro group on the benzamide phenyl ring. mdpi.com

The corresponding amino-substituted analogues are subsequently prepared through the reduction of the nitro group. A common and effective method for this transformation is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid and a solvent such as methanol. nih.gov This reduction is typically carried out at elevated temperatures to drive the reaction to completion, yielding the desired amino-substituted benzothiazole-2-carboxamide. nih.govnih.gov

Table 1: Synthesis of Nitro and Amino Substituted Analogues An interactive data table summarizing the synthesis of nitro and amino substituted N-(benzo[d]thiazol-2-yl)benzamide derivatives.

Precursor 1Precursor 2Reagents & ConditionsProductReference
2-Aminobenzothiazoleo/m/p-Nitrobenzoyl chlorideToluene, Et3N, Reflux (5 hours)N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide mdpi.com
2-Amino-5(6)-nitrobenzimidazole2-Methoxybenzoyl chlorideDry Toluene, Et3NN-(5(6)-nitro-1H-benzo[d]imidazol-2-yl)-2-methoxybenzamide nih.gov
Nitro-substituted benzamideSnCl₂·2H₂O, conc. HCl, MeOHRefluxAmino-substituted benzamide nih.gov

Incorporation of Thiourea and Other Heterocyclic Linkers

The core structure of Benzamide, N-2-benzothiazolyl-2-hydroxy- can be modified by incorporating thiourea moieties and other heterocyclic linkers, leading to compounds with expanded structural diversity.

One prominent method involves the synthesis of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas as key intermediates. These thioureas can then undergo heterocyclization. For instance, reacting the aroylthiourea with an α-haloketone, such as α-bromoacetone generated in situ from bromine in dry acetone, in the presence of a base like triethylamine, leads to the formation of a thiazole (B1198619) ring. researchgate.net This cyclization results in novel N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. researchgate.net

Another strategy involves creating thiosemicarbazone derivatives. For example, an 8-acetylbenzothiazolo[3,2-a]pyrimidine can be reacted with thiosemicarbazide to form a thiosemicarbazone. nih.gov This intermediate can then be cyclized with α-chloroketones to introduce a thiazole ring, creating complex benzothiazolopyrimidine-thiazole conjugates. nih.gov Similarly, chalcones derived from 2-aminobenzothiazole can be treated with thiourea in the presence of ethanolic sodium hydroxide to synthesize 2-amino-1,3-thiazine derivatives. uokerbala.edu.iq

Table 2: Synthesis via Heterocyclic Linkers An interactive data table detailing the incorporation of thiourea and other heterocyclic linkers.

Starting MaterialReagentsResulting HeterocycleReference
1-(benzo[d]thiazol-2-yl)-3-aroylthioureaBromine, Acetone, Triethylamine4-Methylthiazol-2(3H)-ylidene researchgate.net
8-Acetylbenzothiazolo[3,2-a]pyrimidine1. Thiosemicarbazide2. α-ChloroketonesThiazole nih.gov
Chalcone derivativeThiourea, Ethanolic NaOH2-Amino-1,3-thiazine uokerbala.edu.iq

Reaction Mechanism Elucidation in Synthetic Routes

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting product formation. The synthesis of N-2-benzothiazolyl-2-hydroxy-benzamide and its derivatives involves fundamental organic reactions whose pathways have been investigated.

Investigation of Nucleophilic Attack Pathways

The formation of the central amide linkage in N-2-benzothiazolyl-benzamide derivatives is a classic example of a nucleophilic acyl substitution reaction. The synthesis typically begins with the nucleophilic attack of the exocyclic amino group of a 2-aminobenzothiazole derivative on the electrophilic carbonyl carbon of a benzoyl chloride or a related carboxylic acid derivative.

This direct nucleophilic attack is a highly efficient and widely used strategy for forming carbon-nitrogen (C–N) bonds to construct heterocyclic systems. nih.gov The reaction proceeds through a tetrahedral intermediate, which then collapses by eliminating a leaving group (e.g., a chloride ion) to form the stable amide product. The presence of a base is often required to deprotonate the nitrogen of the attacking amine, increasing its nucleophilicity, and to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. mdpi.com

Analysis of Cyclization and Ring-Opening Processes

The synthesis of more complex derivatives often involves cyclization or ring-opening steps. For instance, in the formation of N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] benzamides from aroylthioureas, the mechanism involves an intramolecular cyclization. researchgate.net After the initial reaction of the thiourea with bromoacetone, the key step is a nucleophilic attack by the sulfur atom of the thiourea moiety on the α-carbon of the ketone, followed by dehydration to form the final thiazoline ring. researchgate.net This process transforms an acyclic thiourea precursor into a new heterocyclic ring fused to the benzamide structure.

Mechanistic studies on related heterocyclic systems, such as the oxidative cyclization of phenylthiourea, show that these reactions can proceed through radical or ionic pathways to achieve C-S bond formation and construct the benzothiazole ring. researchgate.net Furthermore, transformations involving the ring-opening of one heterocycle to provide a reactive intermediate that subsequently cyclizes to form a new ring are also known. rsc.org An example is the ring opening of benzoxazoles by amines, followed by an iron-catalyzed oxidative cyclization to yield 2-aminobenzoxazoles. rsc.org These mechanistic principles are applicable to the broader family of benzothiazole-containing compounds.

Advanced Structural Characterization and Solid State Investigations

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive proof of molecular structure, offering precise data on crystal packing, molecular conformation, and intramolecular dimensions. Although a crystal structure for N-2-benzothiazolyl-2-hydroxy-benzamide has not been reported, analysis of its close analogues provides significant insight into its expected solid-state characteristics.

The crystal system and space group describe the symmetry of the unit cell. N-(Benzothiazol-2-yl)benzamide derivatives are known to crystallize in several different systems, influenced by the nature and position of substituents. For instance, derivatives such as 2-chloro-N-(benzothiazol-2-yl)benzamide and N-(Benzothiazol-2-yl)-3-chlorobenzamide adopt triclinic or monoclinic systems. researchgate.netresearchgate.net The presence of the hydroxyl group in the target molecule introduces the potential for strong hydrogen bonding, which would be a dominant factor in determining the crystal packing and resulting symmetry.

Table 1: Crystal System and Space Group Data for Analogous Compounds

CompoundCrystal SystemSpace GroupReference
2-chloro-N-(benzothiazol-2-yl)benzamideTriclinicP-1 researchgate.net
N-(Benzothiazol-2-yl)-3-chlorobenzamideTriclinicP-1 researchgate.net
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamideMonoclinicP21/n mdpi.com
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamideOrthorhombicPbcn researchgate.net

For N-(Benzothiazol-2-yl)-3-chlorobenzamide, this dihedral angle was found to be 6.417°. researchgate.net In contrast, steric hindrance from substituents at the ortho-position, such as in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, can lead to a much larger twist. mdpi.com For the target compound, N-2-benzothiazolyl-2-hydroxy-benzamide, a critical conformational feature would be the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen (C=O) of the amide group. This interaction would create a stable six-membered ring, significantly restricting the rotation around the C(aryl)-C(amide) bond and favoring a more planar conformation of that portion of the molecule.

While specific measurements for the title compound are unavailable, the bond lengths and angles are expected to conform to values typical for benzothiazole (B30560) and salicylamide (B354443) structures. researchgate.net The amide linkage (O=C-N) is characteristically planar. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen would likely lead to a slight elongation of the C=O bond and a shortening of the C-O(H) bond compared to analogues without this interaction.

Table 2: Typical Bond Lengths in N-(Benzothiazol-2-yl)benzamide Analogues

BondTypical Length (Å)Reference
C=O (Amide)1.22 - 1.24 researchgate.net
C-N (Amide)1.34 - 1.38 researchgate.netresearchgate.net
C-C (Aromatic)1.37 - 1.40 researchgate.net
C=N (Thiazole)1.31 - 1.33 researchgate.net
C-S (Thiazole)1.74 - 1.76 researchgate.net

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure deduced from synthesis and for providing details about the electronic environment of atoms and functional groups.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.

¹H-NMR: The proton NMR spectrum of N-2-benzothiazolyl-2-hydroxy-benzamide would show distinct signals for each type of proton. The aromatic protons on the benzothiazole and 2-hydroxybenzoyl rings would appear as complex multiplets in the range of δ 6.8–8.5 ppm. The amide proton (N-H) is expected to resonate as a broad singlet at a significantly downfield chemical shift (typically δ 12-13 ppm in DMSO-d₆) due to its acidic nature and involvement in hydrogen bonding. Similarly, the phenolic hydroxyl proton (O-H) would also appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal would correspond to the amide carbonyl carbon (C=O), expected around δ 165-170 ppm. The carbon atom attached to the hydroxyl group (C-OH) would appear around δ 160 ppm. The carbons of the benzothiazole and phenyl rings would resonate in the typical aromatic region of δ 115–155 ppm.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges

AtomNucleusExpected Chemical Shift (δ, ppm)
Amide Carbonyl (C=O)¹³C165 - 170
Aromatic C-OH¹³C~160
Aromatic/Thiazole (B1198619) Carbons¹³C115 - 155
Amide Proton (N-H)¹H12.0 - 13.5 (in DMSO-d₆)
Phenolic Proton (O-H)¹H9.0 - 11.0 (broad)
Aromatic Protons¹H6.8 - 8.5

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For N-2-benzothiazolyl-2-hydroxy-benzamide, the IR spectrum would be dominated by absorptions from the O-H, N-H, and C=O groups.

The intramolecular hydrogen bond between the phenolic -OH and the amide C=O group has a profound effect on the spectrum. It would cause the O-H stretching vibration to appear as a very broad band at a lower frequency (e.g., 3100-2500 cm⁻¹) compared to a free O-H group (~3600 cm⁻¹). The N-H stretching vibration typically appears as a sharp to medium band around 3400-3200 cm⁻¹. The amide C=O stretch (Amide I band) would be observed at a lower wavenumber (e.g., 1650-1630 cm⁻¹) than in non-hydrogen-bonded amides, providing strong evidence for this interaction. The spectrum would also show characteristic bands for C=N stretching of the thiazole ring and C=C stretching of the aromatic rings. mdpi.comfarmaceut.org

Table 4: Key IR Absorption Bands for Functional Group Identification

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching (intramolecular H-bonded)3100 - 2500 (Broad)
N-H (Amide)Stretching3400 - 3200
C=O (Amide I)Stretching (intramolecular H-bonded)1650 - 1630
C=N (Thiazole)Stretching~1600
C=C (Aromatic)Stretching1580 - 1450
N-H Bend (Amide II)Bending1550 - 1510

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a fundamental technique for confirming the molecular weight of synthesized compounds. For Benzamide (B126), N-2-benzothiazolyl-2-hydroxy-, the molecular formula is C₁₄H₁₀N₂O₂S, which corresponds to a calculated molecular weight of approximately 270.31 g/mol . chemsrc.com

Detailed mass spectrometric analysis of this compound and its derivatives confirms their elemental composition and molecular structure. nih.govlookchem.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the parent compound, N-(1,3-benzothiazol-2-yl)benzamide, has shown a distinct molecular ion peak at m/z 253.9, which aligns with its expected molecular weight. researchgate.net For the hydroxyl-substituted title compound, the expected molecular ion peak [M]⁺ would be observed at m/z ≈ 270, with potential fragmentation patterns corresponding to the loss of moieties such as the hydroxyl group or cleavage of the amide bond. This verification is a critical step in the characterization of the compound.

Table 1: Molecular Weight Data for Benzamide, N-2-benzothiazolyl-2-hydroxy-

Property Value
Molecular Formula C₁₄H₁₀N₂O₂S
Molecular Weight 270.31 g/mol

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of Benzamide, N-2-benzothiazolyl-2-hydroxy- are determined by its electronic structure, which features extensive π-conjugation across the benzothiazole and benzamide ring systems. Studies on related 2-arylbenzothiazole derivatives provide a framework for understanding its behavior. nih.govlookchem.com

The electronic absorption spectra of this class of compounds typically exhibit strong and broad absorption bands in the ultraviolet-visible region, generally between 270 and 350 nm. researchgate.netmdpi.com These absorptions are attributed to π→π* and n→π* electronic transitions within the aromatic systems. mdpi.com For instance, the parent compound N-(benzo[d]thiazol-2-yl)benzamide shows a significant absorption band at a maximum wavelength (λₘₐₓ) of 303 nm. researchgate.net The introduction of a hydroxyl group (-OH) on the benzamide ring is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maximum due to its electron-donating nature.

Upon excitation, these molecules exhibit fluorescence, with emission spectra that are typically broad and significantly Stokes-shifted. Related nitro-substituted analogs of N-(benzo[d]thiazol-2-yl)benzamide show emission maxima ranging from 342 nm to 380 nm. mdpi.com The specific emission wavelength and quantum yield of Benzamide, N-2-benzothiazolyl-2-hydroxy- would be influenced by the presence of the hydroxyl group, which can participate in excited-state proton transfer (ESPT), a phenomenon observed in similar hydroxy-substituted benzothiazoles. researchgate.net

Table 2: Typical Photophysical Data for Related N-(benzo[d]thiazol-2-yl)benzamide Derivatives

Derivative Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm)
Unsubstituted 303 Not specified
ortho-Nitro 271 380
meta-Nitro 303 367

Intermolecular Interactions and Crystal Packing Architecture

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively determine the crystal's stability and physical properties.

Analysis of Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, O-H⋯O, N-H⋯N, C-H⋯S)

The molecular structure of Benzamide, N-2-benzothiazolyl-2-hydroxy- is rich in hydrogen bond donors and acceptors, leading to a complex and robust hydrogen-bonding network.

O-H⋯O: A prominent feature in 2-hydroxy-benzamides is a strong intramolecular O-H⋯O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom. nih.govresearchgate.net This interaction creates a stable six-membered ring motif. Intermolecular O-H⋯O bonds, linking the hydroxyl group of one molecule to the carbonyl oxygen of another, are also crucial in forming chains or layers within the crystal. nih.gov

N-H⋯O and N-H⋯N: The amide N-H group is a potent hydrogen bond donor. It can form intermolecular N-H⋯O hydrogen bonds with the carbonyl oxygen or intermolecular N-H⋯N bonds with the nitrogen atom of the benzothiazole ring. mdpi.comnih.gov The latter interaction, N-H⋯N, is frequently observed to form dimeric synthons in related benzothiazole structures. mdpi.combohrium.com

Investigation of π-π Stacking and C-H⋯π Interactions

In addition to hydrogen bonding, π-π stacking and C-H⋯π interactions play a significant role in the crystal packing of aromatic compounds.

π-π Stacking: The planar aromatic rings of the benzothiazole and benzamide moieties facilitate stabilizing π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement. mdpi.com In related structures, the distances between the centroids of interacting aromatic rings are typically in the range of 3.8 to 4.0 Å, indicating significant van der Waals attraction. nih.govnih.gov

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. mdpi.comnih.gov Sharp spikes in these plots indicate specific, directional interactions like hydrogen bonds (O⋯H/H⋯O, N⋯H/H⋯N), while more diffuse regions correspond to less specific contacts like H⋯H and C⋯H/H⋯C. nih.gov For Benzamide, N-2-benzothiazolyl-2-hydroxy-, the fingerprint plots would be expected to show distinct features corresponding to the O-H⋯O, N-H⋯N, and N-H⋯O hydrogen bonds, as well as contributions from C⋯H, H⋯S, and C⋯C (π-π stacking) contacts. nih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzothiazole Compound nih.gov

Contact Type Contribution (%)
H⋯H 47.0
H⋯O/O⋯H 16.9
H⋯C/C⋯H 8.0

Computational Energy Framework Analysis of Crystal Stability

To gain a deeper, quantitative understanding of the crystal's stability, computational energy framework analysis is employed. Using software like CrystalExplorer, this method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. mdpi.combohrium.com

These calculations partition the total interaction energy into electrostatic, polarization, dispersion, and exchange-repulsion components. For molecules like Benzamide, N-2-benzothiazolyl-2-hydroxy-, both electrostatic forces (from strong hydrogen bonds) and dispersion forces (from π-π stacking) are expected to be the dominant factors stabilizing the crystal packing. mdpi.combohrium.com

The results are often visualized as energy frameworks, which depict the relative strengths of intermolecular interactions as cylinders connecting molecular pairs. This graphical representation clearly illustrates the energetic topology of the crystal packing, highlighting the primary stabilization pathways, such as hydrogen-bonded dimers or π-stacked columns, and providing insight into the anisotropic nature of the crystal's mechanical and electronic properties. mdpi.com

Computational Chemistry and Theoretical Modeling of Benzamide, N 2 Benzothiazolyl 2 Hydroxy

Quantum Chemical Studies using Density Functional Theory (DFT)

No published studies were found that have performed DFT calculations on Benzamide (B126), N-2-benzothiazolyl-2-hydroxy-. Therefore, specific data for the following subsections are not available.

There is no available data from DFT optimizations that would provide bond lengths, bond angles, and dihedral angles for the ground state geometry of Benzamide, N-2-benzothiazolyl-2-hydroxy-.

Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and their spatial distribution across the molecule is not present in the current body of scientific literature.

MEP maps, which are crucial for identifying electrophilic and nucleophilic sites by illustrating charge distribution, have not been computationally generated and published for this specific compound.

An NBO analysis, which elucidates hyperconjugative interactions, charge delocalization, and the nature of bonding within the molecule, has not been reported.

Calculated values for global reactivity descriptors (such as chemical hardness, softness, electronegativity, and electrophilicity index) and local reactivity descriptors (like Fukui functions) for Benzamide, N-2-benzothiazolyl-2-hydroxy- are unavailable.

Molecular Dynamics and Conformational Space Exploration

A search for molecular dynamics studies yielded no results for Benzamide, N-2-benzothiazolyl-2-hydroxy-. Such simulations would provide insight into the molecule's conformational flexibility, stability of different conformers, and intramolecular interactions over time, but this research has not been conducted or published.

Tautomeric Equilibria and Isomerism Studies

Computational chemistry provides powerful tools to investigate the complexities of tautomerism and isomerism in molecules like Benzamide, N-2-benzothiazolyl-2-hydroxy-. These studies offer insights into the relative stabilities of different forms and how their structural and electronic properties vary, which is crucial for understanding the compound's behavior and potential applications.

Theoretical Investigation of Positional Isomerism Effects on Electronic and Structural Properties

Theoretical investigations into the positional isomerism of substituted N-(benzo[d]thiazol-2-yl)benzamide derivatives reveal the profound impact of substituent placement on the molecule's geometry and electronic characteristics. By placing a substituent at the ortho (o), meta (m), or para (p) positions of the benzamide ring, significant variations in properties such as molecular planarity, intermolecular interactions, and electronic transitions can be observed.

For instance, studies on nitro-substituted analogs of N-(benzo[d]thiazol-2-yl)benzamide have demonstrated that the position of the nitro group dictates the crystal packing and, to some extent, the electronic properties of the compounds mdpi.comscispace.com. The ortho-substituted isomer often exhibits a distorted geometry due to steric hindrance mdpi.com. In contrast, the meta-substituted derivative has been found to display a more planar geometry mdpi.com. These structural differences, driven by the substituent's position, influence the solid-state architecture, which is often dominated by intermolecular hydrogen bonds like N−H···N and C−H···O mdpi.com.

Computational methods, such as Density Functional Theory (DFT), are employed to analyze these structural variations. The choice of functional and basis set, for example, CE-B3LYP/6-31G(d,p), allows for the calculation of interaction energies within the crystal packing mdpi.com. Hirshfeld surface analysis and 2D fingerprint plots are also utilized to corroborate findings related to intermolecular interactions mdpi.com.

The electronic properties are also significantly affected by the isomer's structure. The position of the substituent can influence the absorption bands, with studies showing a progressive red-shift in the order of ortho < meta < para for nitro-substituted analogs mdpi.com. This is attributed to the interplay of steric and electronic effects that can either hinder or promote electron population towards the benzoyl moiety, thereby affecting the energy required for electronic transitions mdpi.com.

The following table summarizes the typical effects of positional isomerism on the structural and electronic properties of N-(benzo[d]thiazol-2-yl)benzamide derivatives based on computational studies of related compounds.

Property Ortho Isomer Meta Isomer Para Isomer
Molecular Geometry Often distorted due to steric hindrance mdpi.comTends to be more planar mdpi.comGenerally planar, allowing for efficient packing
Crystal System Can differ significantly from other isomers (e.g., Monoclinic, P21/n) mdpi.comCan differ significantly from other isomers (e.g., Monoclinic, C2/c) mdpi.comCan differ significantly from other isomers (e.g., Orthorhombic, Pbcn) mdpi.com
Intermolecular Interactions Dominated by dispersion forces, may include π–π stacking mdpi.comCharacterized by electrostatic attractions and marked directionality mdpi.comA balance of electrostatic and dispersion forces
Absorption Maxima (λmax) Typically at a lower wavelength due to distorted geometry hindering conjugation mdpi.comIntermediate wavelengthTypically at a higher wavelength (red-shifted) due to extended conjugation mdpi.com

Theoretical Prediction and Comparison of Spectroscopic Parameters (e.g., IR, NMR)

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, including Benzamide, N-2-benzothiazolyl-2-hydroxy-. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic environment.

DFT calculations are commonly used to predict vibrational frequencies (IR spectra). The calculated frequencies can be compared with experimental data to confirm the presence of specific functional groups and to understand the vibrational modes of the molecule. For example, in related N-(benzo[d]thiazol-2-yl)benzamide derivatives, characteristic vibrational bands for N–H, C=O, C=N, and aromatic C=C stretching have been identified and compared with experimental IR spectra mdpi.com.

Similarly, theoretical calculations of NMR chemical shifts provide insights into the chemical environment of individual atoms. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters researchgate.net. By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, the assignment of signals in the experimental spectra can be confirmed. For instance, in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, the proton and carbon signals have been assigned based on such comparisons mdpi.com.

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for a generic N-(benzo[d]thiazol-2-yl)benzamide derivative, illustrating the utility of computational predictions.

Spectroscopic Parameter Predicted Value (Computational) Experimental Value Assignment
IR: ν(N–H) (cm⁻¹) ~32003173 mdpi.comN–H stretching vibration
IR: ν(C=O) (cm⁻¹) ~17001690 mdpi.comCarbonyl stretching vibration
IR: ν(C=N) (cm⁻¹) ~16001597 mdpi.comImine stretching vibration
¹H NMR: δ(N–H) (ppm) ~13.013.15 mdpi.comAmide proton
¹³C NMR: δ(C=O) (ppm) ~165.0165.90 mdpi.comCarbonyl carbon
¹³C NMR: δ(C=N) (ppm) ~158.0158.44 mdpi.comImine carbon of the benzothiazole (B30560) ring

It is important to note that the accuracy of these theoretical predictions is dependent on the level of theory (functional and basis set) employed in the calculations. Nevertheless, computational spectroscopy serves as a powerful complementary technique to experimental methods in the structural analysis of complex organic molecules.

Investigation of Biological Activities Through in Vitro Mechanistic Studies

Structure-Activity Relationship (SAR) Studies

The biological effects of N-2-benzothiazolyl-2-hydroxy-benzamide are intrinsically linked to its distinct chemical architecture. Structure-activity relationship (SAR) studies on this class of compounds aim to decipher how specific structural features and substituent groups modulate their biological activities.

The planarity of the benzothiazole (B30560) ring system is thought to be important for its interaction with biological macromolecules. mdpi.com The relative orientation of the benzamide (B126) and benzothiazole rings, influenced by the amide bond, dictates the three-dimensional shape of the molecule and, consequently, its ability to fit into the binding sites of enzymes.

The nature and position of substituents on both the benzamide and benzothiazole rings have a profound impact on the biological potency and selectivity of this class of compounds. In the case of Benzamide, N-2-benzothiazolyl-2-hydroxy-, the hydroxyl group at the 2-position of the benzamide ring is a key feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the active site of target enzymes.

Enzyme Inhibition and Activation Mechanisms (In Vitro)

In vitro studies have been instrumental in characterizing the effects of Benzamide, N-2-benzothiazolyl-2-hydroxy- and its analogs on various enzymes. These investigations provide insights into the molecular mechanisms underlying their biological activities.

While direct inhibitory data for Benzamide, N-2-benzothiazolyl-2-hydroxy- against the lymphocyte-specific protein tyrosine kinase (p56(lck)) is not prominently available, the broader class of benzothiazole derivatives has been investigated for kinase inhibition. A novel series of 2-amino-6-carboxamidobenzothiazoles were discovered to have potent Lck inhibitory properties. This suggests that the benzothiazole scaffold can be a viable starting point for the design of Lck inhibitors. The mechanism of inhibition by some kinase inhibitors involves covalent modification of cysteine residues within the enzyme's catalytic domain. nih.gov For a compound like Benzamide, N-2-benzothiazolyl-2-hydroxy-, non-covalent interactions such as hydrogen bonding and hydrophobic interactions would likely dominate its binding to a kinase like p56(lck). The 2-hydroxy group on the benzamide ring could potentially form a key hydrogen bond with the kinase's active site.

Benzothiazole derivatives have been identified as inhibitors of DNA topoisomerases, which are crucial enzymes in DNA replication and transcription. bilkent.edu.tr Studies have shown that certain benzothiazole derivatives can act as human topoisomerase IIα inhibitors. researchgate.net The proposed mechanism for some of these inhibitors is not through DNA intercalation or poisoning of the topoisomerase-DNA complex, but rather through catalytic inhibition by binding to the enzyme itself. researchgate.net For Benzamide, N-2-benzothiazolyl-2-hydroxy-, its planar benzothiazole moiety could potentially interact with the DNA binding or ATPase domain of topoisomerase II. The salicylamide (B354443) portion could also contribute to binding affinity and specificity. The ability of related compounds to inhibit both topoisomerase I and II suggests a potential for dual inhibitory activity. nih.gov

Inhibitory Activity of Selected Benzothiazole Derivatives Against Topoisomerase IIα
CompoundIC₅₀ (nM)Mechanism
BM3 (a benzothiazolium salt)39Catalytic inhibitor, DNA minor groove binding

One of the most well-documented activities for N-benzothiazol-2-yl benzamide derivatives is the allosteric activation of glucokinase (GK). japsonline.comresearchgate.net Glucokinase is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. These compounds bind to an allosteric site on the enzyme, distinct from the glucose-binding site, and induce a conformational change that increases the enzyme's catalytic activity. researchgate.net

SAR studies on N-benzothiazol-2-yl benzamide derivatives as glucokinase activators have revealed that modifications to the benzamide ring are critical for potency. While the specific compound with a 2-hydroxy substituent has not been the primary focus, related analogs with sulfonamide groups have shown significant activation. japsonline.com For example, derivatives with N-(2-methylphenyl) sulfonamide and N-4-bromophenyl substituted sulfonamide moieties exhibited potent glucokinase activation. japsonline.com In contrast, some substitutions, such as N-butyl and N-propyl sulfonamide moieties, were found to be ineffective. japsonline.com This demonstrates the high degree of structural specificity required for effective allosteric activation. The 2-hydroxy group in Benzamide, N-2-benzothiazolyl-2-hydroxy- could potentially mimic some of the interactions of more complex substituents, although its smaller size would likely result in different binding energetics and activation profiles.

In Vitro Glucokinase Activation by N-Benzothiazol-2-yl Benzamide Analogs
Compound MoietyFold Activation vs. Control
N-(2-methylphenyl) sulfonamide1.97
N-4-bromophenyl substituted sulfonamide1.84
N-phenyl sulfonamide1.66
N-2-chloro-4-nitrophenyl sulfonamide1.69
N-benzyl sulfonamide1.26
N-4-methylphenyl sulfonamide1.24

Monoamine Oxidase (MAO-A and MAO-B) Inhibition and Enzyme Kinetics

Currently, there is a lack of specific research data on the inhibitory activity of Benzamide, N-2-benzothiazolyl-2-hydroxy- against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). While various benzothiazole derivatives have been investigated as potential MAO inhibitors, studies focusing on this particular compound have not been identified in the available scientific literature. nih.govresearchgate.netresearchgate.netnih.govmdpi.com Consequently, no data regarding its IC50 values, enzyme kinetics, or mechanism of inhibition for either MAO-A or MAO-B are available. Further research is required to determine if Benzamide, N-2-benzothiazolyl-2-hydroxy- possesses any activity towards these enzymes.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibitory Activities

There is no available scientific literature detailing the in vitro inhibitory activities of Benzamide, N-2-benzothiazolyl-2-hydroxy- against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Although the benzothiazole scaffold is present in some compounds investigated for COX inhibition, specific studies on this derivative have not been reported. nih.govresearchgate.netnih.govresearchgate.netrsc.org Therefore, data on its potential to inhibit these key enzymes in the inflammatory pathway, including IC50 values and selectivity, remain undetermined.

Histone Deacetylase (HDAC) Inhibition as Research Probes

The potential of Benzamide, N-2-benzothiazolyl-2-hydroxy- as a histone deacetylase (HDAC) inhibitor has not been specifically evaluated in published research. While compounds containing a benzothiazole moiety have been explored as HDAC inhibitors, the presence of other functional groups, such as a hydroxamic acid moiety, is often crucial for their activity. researchgate.netnih.govelsevierpure.comnih.govresearchgate.net As Benzamide, N-2-benzothiazolyl-2-hydroxy- does not possess this typical zinc-binding group, its capacity to function as an HDAC inhibitor is not established. Further investigation would be necessary to ascertain any potential inhibitory effects on HDAC enzymes.

Carbonic Anhydrase (hCA I and hCA II) Inhibition

To date, no studies have been published on the inhibitory effects of Benzamide, N-2-benzothiazolyl-2-hydroxy- on human carbonic anhydrase (hCA) isoforms I and II. The scientific literature on carbonic anhydrase inhibitors with a benzothiazole structure typically focuses on derivatives containing a sulfonamide group, which is a key pharmacophore for this class of inhibitors. nih.govresearchgate.netunica.itnih.gov Since Benzamide, N-2-benzothiazolyl-2-hydroxy- lacks a sulfonamide group, its potential to inhibit hCA I and hCA II has not been a primary area of investigation, and no inhibitory data is currently available.

Antioxidant Activity Profiling (In Vitro Assays)

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

While direct studies on the free radical scavenging activity of Benzamide, N-2-benzothiazolyl-2-hydroxy- are not available, research on structurally similar compounds provides insights into its potential antioxidant capabilities. A study on a series of benzothiazole-2-carboxamides revealed that a trihydroxy-substituted analogue demonstrated significant antioxidant activity in both the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and the ferric reducing antioxidant power (FRAP) assays. researchgate.netnih.gov This compound was found to be considerably more potent than the standard antioxidant butylated hydroxytoluene (BHT) in both assays. researchgate.net

The presence of hydroxyl groups on the benzamide portion of the molecule is crucial for the antioxidant activity of these compounds. researchgate.netnih.gov This suggests that Benzamide, N-2-benzothiazolyl-2-hydroxy-, which contains a hydroxyl group, may also exhibit free radical scavenging properties. However, without direct experimental data, its specific activity remains unconfirmed.

Table 1: Antioxidant Activity of a Structurally Related Trihydroxy Substituted Benzothiazole-2-Carboxamide
AssayActivityReference Compound
DPPH Free Radical ScavengingSignificantly more potentButylated Hydroxytoluene (BHT)
Ferric Reducing Antioxidant Power (FRAP)Significantly more potentButylated Hydroxytoluene (BHT)

Mechanistic Insights into Radical Formation and Stabilization

The antioxidant mechanism of phenolic compounds, including those with a benzothiazole scaffold, generally involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. researchgate.netnih.govderpharmachemica.com The resulting antioxidant radical is stabilized through resonance.

In the case of hydroxy-substituted benzothiazole-2-carboxamides, computational studies using density functional theory (DFT) have provided insights into the mechanism of their antioxidant activity. researchgate.net The high antioxidant capacity of a trihydroxy-substituted analogue is attributed to the formation of two intramolecular hydrogen bonds between the remaining hydroxyl groups and the newly formed radical (O•∙∙∙H–O) after hydrogen atom transfer. researchgate.net These hydrogen bonds play a crucial role in stabilizing the antioxidant radical, making the initial hydrogen donation more favorable. researchgate.net

This mechanism suggests that the position and number of hydroxyl groups are critical determinants of the antioxidant potential in this class of compounds. For Benzamide, N-2-benzothiazolyl-2-hydroxy-, the single hydroxyl group would participate in radical scavenging, but the resulting radical may not be as stabilized as in polyhydroxylated analogues. The primary antioxidant mechanisms for such compounds are considered to be hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). researchgate.netnih.gov

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The potential of N-2-benzothiazolyl-2-hydroxy-benzamide and its derivatives as anticancer agents has been explored through various in vitro studies targeting different cancer cell lines. These investigations primarily focus on determining the compounds' ability to inhibit cell growth and their selectivity towards cancerous cells over healthy ones.

Cell Growth Inhibitory Activity and IC₅₀ Determinations

Research into derivatives of the core compound has demonstrated notable antiproliferative effects. A study involving a nitro-substituted derivative, 2-hydroxy-N-(6-nitrobenzothiazol-2-yl)benzamide, assessed its cytotoxic activity against a panel of human cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency in inhibiting cell growth by 50%, was determined for several cell lines.

The study revealed that this derivative possesses significant cell growth inhibitory activity. The IC₅₀ values were quantified for human colorectal carcinoma (HCT116), human breast adenocarcinoma (MCF-7), and human non-small cell lung carcinoma (H460) cell lines. nih.gov The results indicated a potent cytotoxic effect, establishing the compound as a subject for further investigation in cancer research. nih.gov

In Vitro Antiproliferative Activity of 2-hydroxy-N-(6-nitrobenzothiazol-2-yl)benzamide nih.gov
Cancer Cell LineCell TypeIC₅₀ (µM)
HCT116Human Colorectal Carcinoma1.5 ± 0.2
MCF-7Human Breast Adenocarcinoma4.0 ± 0.3
H460Human Non-Small Cell Lung Carcinoma2.7 ± 0.3

Selective Cytotoxicity Investigations

A critical aspect of anticancer drug development is selective cytotoxicity, which is the ability of a compound to preferentially target cancer cells while sparing normal, healthy cells. nih.govnih.govmdpi.com To evaluate this, the cytotoxic effects of 2-hydroxy-N-(6-nitrobenzothiazol-2-yl)benzamide were also tested against a non-cancerous cell line. nih.gov

The study utilized human embryonic kidney (HEK 293T) cells as a model for normal cells. The results showed that the IC₅₀ value for the HEK 293T cell line was significantly higher than those observed for the tested cancer cell lines, indicating a degree of selective cytotoxicity. nih.gov This suggests that the compound is more toxic to the cancerous cells than to the normal embryonic kidney cells, a desirable characteristic for a potential chemotherapeutic agent. nih.gov

Selective Cytotoxicity of 2-hydroxy-N-(6-nitrobenzothiazol-2-yl)benzamide nih.gov
Cell LineCell TypeIC₅₀ (µM)
HCT116Cancer (Colorectal Carcinoma)1.5 ± 0.2
HEK 293TNon-Cancerous (Embryonic Kidney)19.0 ± 2.0

Antimicrobial Spectrum (In Vitro)

The benzothiazole scaffold is a component of many compounds investigated for antimicrobial properties. nih.gov Studies have explored the efficacy of derivatives against a range of bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains (e.g., B. subtilis, E. coli)

While extensive research on the specific antibacterial properties of Benzamide, N-2-benzothiazolyl-2-hydroxy- is limited in the available literature, the broader class of benzothiazole derivatives has been a focus of antimicrobial research. nih.gov These heterocyclic compounds have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, various studies have demonstrated that modifications to the benzothiazole ring and its substituents can lead to compounds with significant inhibitory activity against pathogenic strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The mechanism of action is often related to the inhibition of essential bacterial enzymes. mdpi.com However, specific data quantifying the Minimum Inhibitory Concentration (MIC) or zone of inhibition for the parent compound, N-2-benzothiazolyl-2-hydroxy-benzamide, against common bacterial strains like Bacillus subtilis or E. coli is not prominently available in the reviewed scientific reports.

Antifungal Efficacy against Fungal Species (e.g., Candida)

The investigation into the antifungal potential of N-2-benzothiazolyl-2-hydroxy-benzamide specifically is not widely documented. However, related structures containing the 2-hydroxy-benzamide (salicylamide) moiety have been assessed for their efficacy against fungal species. For example, studies on N-phenyl-2-hydroxy-benzamide (salicylanilide) derivatives have shown activity against various fungal strains, including pathogenic yeasts like Candida albicans. researchgate.net One study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives found that the core structure and its derivatives exhibited inhibitory effects against Candida albicans. researchgate.net This suggests that the salicylamide portion of the target molecule is a pharmacophore with potential antifungal properties, though further studies are required to determine the specific contribution and efficacy of the N-2-benzothiazolyl substituent against fungal pathogens.

Anti-Tuberculosis Activity (In Vitro)

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. nih.gov The benzothiazole nucleus has been identified as a promising scaffold for the design of new anti-tubercular compounds. rsc.org

Numerous benzothiazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. rsc.org Research has shown that benzothiazole amide derivatives, in particular, can exhibit potent inhibitory effects against the H37Rv strain of M. tuberculosis. researchgate.net These findings highlight the potential of this chemical class in the discovery of new anti-TB drugs. While the benzothiazole scaffold is a key feature in many active compounds, specific in vitro anti-tuberculosis activity data for Benzamide, N-2-benzothiazolyl-2-hydroxy- was not detailed in the reviewed literature. Further targeted studies are necessary to determine if this specific substitution pattern yields a compound with significant efficacy against Mycobacterium tuberculosis.

Anti-Mycobacterial Activity against M. tuberculosis Strains (e.g., H37Rv)

The benzamide, N-2-benzothiazolyl-2-hydroxy- scaffold is a core component of various molecules investigated for their antimycobacterial properties. Research into related benzothiazole derivatives has demonstrated notable in vitro activity against Mycobacterium tuberculosis, including the well-characterized H37Rv strain.

A study focusing on a 2-amino benzothiazole scaffold identified initial hit compounds with modest activity against the wild-type H37Rv strain. nih.gov Through the exploration of analogues, molecules with improved potency were identified. For instance, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) against M. tuberculosis H37Rv, indicating their potential to inhibit bacterial growth. nih.gov The bactericidal capabilities of these compounds have also been assessed, with selected molecules demonstrating the ability to kill replicating mycobacteria in a time-dependent manner. mdpi.com

Furthermore, the activity of benzothiazole derivatives is not limited to replicating bacteria. Studies have shown that certain compounds are also effective against non-replicating, dormant forms of M. tuberculosis, which is a crucial attribute for potential anti-tubercular agents, as these persistent forms are notoriously difficult to eradicate. nih.gov The activity of some benzothiazole compounds is also retained against multidrug-resistant (MDR) clinical isolates of M. tuberculosis. nih.gov

The following table summarizes the in vitro anti-tubercular activity of selected benzothiazole analogues against M. tuberculosis H37Rv.

Compound IDModificationMIC (µM) against M. tuberculosis H37RvReference
1 Seed Molecule47 ± 12 nih.gov
8 Analogue27 ± 17 nih.gov
11726172 Benzothiazolylthiazolidine derivative0.5 µg/mL nih.gov

Identification and Validation of Molecular Targets (e.g., DprE1)

A significant advancement in understanding the mechanism of action of benzothiazole-containing compounds against M. tuberculosis has been the identification and validation of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) as a key molecular target. researchgate.netnih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan, which are essential components for the bacterium's survival. researchgate.netresearchgate.net

The inhibition of DprE1 disrupts the synthesis of these vital cell wall components, leading to bacterial death. nih.gov This enzyme has been recognized as a vulnerable target for antitubercular drugs due to its essential nature and periplasmic location. researchgate.netresearchgate.net Several classes of compounds, including those with a benzothiazole scaffold, have been identified as potent inhibitors of DprE1. acs.org

The validation of DprE1 as the target for many benzothiazole-based inhibitors has been established through various methods. These include the generation of resistant mutants of M. tuberculosis and sequencing their genomes to identify mutations in the dprE1 gene. Furthermore, biochemical assays with the purified DprE1 enzyme have confirmed the direct inhibitory activity of these compounds. The potent activity of compounds like the benzothiazinones (BTZs) against both drug-susceptible and multidrug-resistant strains of M. tuberculosis further underscores the significance of DprE1 as a high-value target for tuberculosis drug development. nih.gov

Antiprotozoal Activity (In Vitro)

While direct studies on "Benzamide, N-2-benzothiazolyl-2-hydroxy-" are limited, research on structurally related compounds, such as N-benzoyl-2-hydroxybenzamides and other benzothiazole derivatives, has revealed promising in vitro antiprotozoal activity.

Efficacy against Toxoplasma gondii and Plasmodium falciparum

Investigations into N-benzoyl-2-hydroxybenzamides have demonstrated potent activity against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govresearchgate.netnih.gov A lead compound from this class, QQ-437, was found to be effective in the low nanomolar range against T. gondii tachyzoites in vitro. nih.govresearchgate.netnih.gov The mechanism of action appears to involve the disruption of a unique secretory pathway in the parasite. nih.govresearchgate.netnih.gov

Furthermore, this class of compounds has also shown efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govresearchgate.netnih.gov Specifically, QQ-437 was active against a chloroquine-resistant strain of P. falciparum. nih.govresearchgate.net The activity of benzothiazole derivatives against P. falciparum has been corroborated in other studies, with some compounds showing specific activity against different stages of the parasite's life cycle, including mature and young schizont forms. researchgate.net Certain benzothiazole hydrazones have also exhibited antiplasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov

The following table presents the in vitro activity of a representative N-benzoyl-2-hydroxybenzamide against Toxoplasma gondii.

CompoundParasiteIC50 (nM)Reference
QQ-437Toxoplasma gondiiLow nanomolar range nih.govresearchgate.netnih.gov

Activity against Trypanosomes and Leishmania Species

The broader antiprotozoal potential of benzamide and benzothiazole derivatives extends to other significant human pathogens, including trypanosomes and Leishmania species.

Research on 2,4,5-trisubstituted benzamides has revealed potent antileishmanial activity. nih.govacs.org While initial compounds had poor aqueous solubility, optimization of their physicochemical and metabolic properties led to the identification of early leads that retained potency against Leishmania. nih.govacs.org These compounds have shown the ability to block the proliferation of Leishmania in murine models. nih.govacs.org

In the context of trypanosomiasis, a phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point for developing inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.govnih.gov Medicinal chemistry efforts led to highly potent analogues with in vitro EC50 values in the sub-micromolar range. nih.gov Additionally, a series of symmetric bis-6-amidino-benzothiazole derivatives were designed and synthesized, with one compound exhibiting sub-nanomolar in vitro potency against bloodstream forms of Trypanosoma brucei. semanticscholar.org

The following table summarizes the in vitro efficacy of selected benzamide and benzothiazole analogues against Trypanosoma brucei.

Compound ClassParasitePotencyReference
N-(2-aminoethyl)-N-benzyloxyphenyl benzamidesTrypanosoma bruceiEC50 up to 0.001 µM nih.gov
Bis-6-amidino-benzothiazole derivative (9a)Trypanosoma bruceiSub-nanomolar semanticscholar.org

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Chelation Properties

The design of Benzamide (B126), N-2-benzothiazolyl-2-hydroxy- as a ligand is predicated on the strategic placement of multiple donor atoms, which allows for the formation of stable chelate rings upon coordination with a metal ion. Chelation, the process where a single ligand binds to a central metal atom at two or more points, results in complexes with enhanced thermodynamic stability compared to those with monodentate ligands. nih.gov

The molecular structure of Benzamide, N-2-benzothiazolyl-2-hydroxy- features several potential donor atoms that can participate in coordination. These key sites include:

The Benzothiazole (B30560) Moiety : The nitrogen atom within the thiazole (B1198619) ring and the sulfur atom are potential coordination sites.

The Amide Linkage : The carbonyl oxygen atom (C=O) and the amide nitrogen atom (-NH-) are crucial for chelation.

The Hydroxy Group : The oxygen atom of the phenolic hydroxyl group (-OH) on the benzamide ring is a primary site for coordination, often involving deprotonation.

This combination of hard (N, O) and soft (S) donor atoms allows the ligand to coordinate with a wide range of metal ions, forming stable multi-membered chelate rings. The molecule typically acts as a bidentate or tridentate ligand, engaging the metal center through the phenolic oxygen, the amide oxygen, and one of the nitrogen atoms.

The formation of chelate rings is a defining feature of the coordination of Benzamide, N-2-benzothiazolyl-2-hydroxy- with metal ions. Upon complexation, the ligand wraps around the metal center to form stable five or six-membered rings. Experimental studies on analogous structures show that coordination often occurs through the deprotonated hydroxyl oxygen and the carbonyl oxygen or an imine nitrogen. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, on similar systems have been used to rationalize the preference for specific coordination geometries and to understand the electronic structure of the resulting complexes. researchgate.net For instance, in related benzothiazole-based ligands, the formation of five- and six-membered chelate rings involving the metal ion, the benzothiazole nitrogen, and the amide/imine group is a common and stabilizing feature. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with Benzamide, N-2-benzothiazolyl-2-hydroxy- and its analogues typically involves straightforward procedures, leading to the formation of stable, often colored, solid products.

The general method for synthesizing transition metal complexes with ligands similar to Benzamide, N-2-benzothiazolyl-2-hydroxy- involves reacting the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often ethanol (B145695) or methanol. jocpr.commdpi.com The reaction is typically carried out under reflux, and the pH may be adjusted to facilitate the deprotonation of the ligand and subsequent coordination. jocpr.com This method has been successfully employed to prepare complexes with a range of transition metals.

Table 1: Examples of Synthesized Transition Metal Complexes with Related Benzamide/Benzothiazole Ligands

Metal IonTypical ReactantsGeneral Reaction Conditions
Cu(II)Ligand + Copper(II) chloride/acetateEthanol, Reflux
Ni(II)Ligand + Nickel(II) chloride/nitrateEthanol/Methanol, Reflux
Co(II)Ligand + Cobalt(II) chloride/acetateEthanol, Reflux
Mn(II)Ligand + Manganese(II) nitrate/chlorideEthanol, Reflux
Fe(III)Ligand + Iron(III) chlorideEthanol, Reflux
Ce(III)Ligand + Cerium(III) nitrateMethanol, Stirring at room temp.
Cr(III)Ligand + Chromium(III) chlorideEthanol, Reflux

This table is illustrative of general synthetic methods for similar ligand systems.

The geometry of the resulting metal complexes is determined using various spectroscopic and analytical techniques, including IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements and X-ray crystallography. uomustansiriyah.edu.iq The coordination number and geometry depend on the metal ion, the stoichiometry of the reaction, and the specific coordination mode of the ligand. Common geometries observed for transition metal complexes with analogous ligands include octahedral, distorted octahedral, square pyramidal, and tetrahedral. jocpr.comuomustansiriyah.edu.iq For example, magnetic moment values and electronic spectra can suggest an octahedral geometry for many Fe(II), Mn(II), and Cu(II) complexes. jocpr.com X-ray crystal structures of related complexes have confirmed square planar and distorted octahedral geometries. researchgate.net

Table 2: Common Coordination Geometries of Transition Metal Complexes

Metal IonTypical Coordination GeometryMethod of Determination
Cu(II)Distorted Octahedral, Square PlanarElectronic Spectra, X-ray Crystallography
Ni(II)Octahedral, Square PlanarMagnetic Susceptibility, X-ray Crystallography
Co(II)Octahedral, TetrahedralElectronic Spectra, Magnetic Susceptibility
Mn(II)OctahedralMagnetic Susceptibility, EPR Spectroscopy
Fe(III)OctahedralMagnetic Susceptibility, Mössbauer Spectroscopy

Geometries are based on findings for structurally similar ligands.

Influence of Metal Complexation on Electronic and Structural Properties of Benzamide, N-2-benzothiazolyl-2-hydroxy- Analogues

The coordination of a metal ion to the Benzamide, N-2-benzothiazolyl-2-hydroxy- ligand has a significant impact on its electronic and structural characteristics. This modulation of properties is key to the diverse applications of these metal complexes.

Upon complexation, a redistribution of electron density occurs within the ligand. This is evident from shifts in the vibrational frequencies of key functional groups in the IR spectrum, such as the C=O, C=N, and N-H stretching bands. For instance, a downward shift in the C=O stretching frequency is indicative of its coordination to the metal center. mdpi.com Similarly, changes in the chemical shifts of protons near the coordination sites in ¹H-NMR spectra confirm the involvement of these sites in complexation. mdpi.com

Structurally, metal chelation leads to changes in bond lengths and angles within the ligand. X-ray diffraction studies on related compounds have shown that C-O and C-N bonds involved in coordination can be characteristically altered in length compared to the free ligand. researchgate.net Furthermore, the introduction of different substituents on the benzothiazole or benzamide rings can tune the electronic properties, such as the HOMO-LUMO energy gap, which in turn affects the optical and charge transport properties of the molecule. nih.gov The interaction between the electron-donating and electron-accepting moieties within the ligand framework can be modulated by metal coordination, leading to tailored electronic behavior. nih.gov

Modulation of Biological Activity through Metal Complexation

A comprehensive search of scientific literature and databases did not yield specific studies on the modulation of biological activity through metal complexation of Benzamide, N-2-benzothiazolyl-2-hydroxy-. While research exists on the biological activities of various other benzothiazole derivatives and their metal complexes, information directly pertaining to the coordination chemistry of Benzamide, N-2-benzothiazolyl-2-hydroxy- with metal ions and the subsequent impact on its biological efficacy is not available in the reviewed sources.

General studies on related benzothiazole compounds have indicated that complexation with metal ions can, in some cases, enhance or alter their inherent biological activities, such as antimicrobial or anticancer properties. This is often attributed to factors like changes in the lipophilicity of the molecule, stabilization of the active form, or interaction with biological targets. However, without specific research on Benzamide, N-2-benzothiazolyl-2-hydroxy-, it is not possible to provide detailed findings, data tables, or an analysis of how its biological profile is modulated by metal complexation.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the absence of specific literature on the subject compound.

Advanced Research Applications and Future Directions

Rational Drug Design and In Silico Screening

In the realm of drug discovery, in silico methods are instrumental in predicting the potential of a compound to be a successful therapeutic agent. These computational approaches allow for the early assessment of a molecule's interaction with biological targets and its likely behavior within a biological system, thereby streamlining the drug development process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein at a molecular level.

Research involving benzamide (B126) and benzothiazole (B30560) derivatives has demonstrated their potential to interact with various protein targets. For instance, in studies on related N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, molecular docking simulations were performed against the E. coli dihydroorotase protein (PDB ID: 2eg7). These studies revealed favorable interactions with amino acid residues within the enzyme's active site, with oxygen and sulfur atoms playing a key role in hydrogen bond formation semanticscholar.org. Such computational analyses help in identifying potential lead compounds for further development.

Similarly, docking studies of other benzothiazole derivatives have been conducted on enzymes like dihydropteroate synthase (DHPS), revealing key binding interactions that contribute to their antimicrobial activity mdpi.com. While specific docking studies for Benzamide, N-2-benzothiazolyl-2-hydroxy- are not extensively detailed in the provided context, the general findings for structurally similar compounds suggest its potential for targeted protein binding. The binding affinity and interaction patterns are crucial for its rational design as a potential therapeutic agent.

Table 1: Representative Molecular Docking Parameters for Related Benzamide Derivatives

Compound Derivative Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-substituted benzamide E. coli dihydroorotase 2eg7 -7.4 Not specified
Benzothiazole derivative 16b DHPS 3TYE Not specified Lys220
Benzothiazole derivative 16a DHPS 3TYE Not specified Lys220
Benzothiazole derivative 16c DHPS 3TYE Not specified Lys220

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico tools are frequently employed to predict these properties at an early stage of drug discovery.

For various benzothiazole and benzamide derivatives, computational ADME predictions have been performed. These studies often assess parameters such as molecular weight, lipophilicity (log P), water solubility, and the number of hydrogen bond donors and acceptors. These parameters are evaluated against established guidelines like Lipinski's rule of five to predict a compound's potential for oral bioavailability japsonline.comnih.gov. For instance, studies on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives showed that the compounds generally comply with Lipinski's rule, suggesting good drug-likeness properties nih.govnih.gov. Furthermore, adherence to Veber's rule, which relates to the number of rotatable bonds and polar surface area, can indicate good intestinal absorption and bioavailability nih.govnih.gov.

Table 2: Predicted Pharmacokinetic Properties for Structurally Related Compounds

Parameter Predicted Value Range for Benzothiazole Derivatives Significance
Molecular Weight Varies Adherence to Lipinski's Rule (<500)
log P (Lipophilicity) Varies Adherence to Lipinski's Rule (<5)
Hydrogen Bond Donors Varies Adherence to Lipinski's Rule (<5)
Hydrogen Bond Acceptors Varies Adherence to Lipinski's Rule (<10)
Topological Polar Surface Area (TPSA) Varies Indicator of bioavailability
Number of Rotatable Bonds Varies Indicator of molecular flexibility and bioavailability

Ligand efficiency (LE) is a metric used in drug discovery to evaluate the binding energy of a ligand to its target protein on a per-atom basis. It is a useful tool for optimizing lead compounds. Drug-likeness, on the other hand, is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate.

The assessment of drug-likeness for benzamide and benzothiazole derivatives is often based on computational predictions of their physicochemical properties and their adherence to established rules such as Lipinski's rule of five japsonline.comnih.gov. The violation of these rules can indicate potential issues with oral bioavailability. For example, a library of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives was found to comply with Lipinski's rule, suggesting good drug-likeness properties nih.govnih.gov. Computational tools can provide a drug-likeness score, which aids in the selection of promising candidates for further development nih.gov.

Table 3: Theoretical Parameters for Drug-Likeness Assessment

Parameter Guideline (Lipinski's Rule of Five) Importance
Molecular Weight ≤ 500 Da Influences absorption and distribution
log P ≤ 5 Affects solubility and permeability
Hydrogen Bond Donors ≤ 5 Impacts binding and solubility
Hydrogen Bond Acceptors ≤ 10 Impacts binding and solubility

Exploration in Materials Science and Industrial Applications

Beyond its potential in the pharmaceutical field, the structural motifs within Benzamide, N-2-benzothiazolyl-2-hydroxy- also lend themselves to applications in materials science, particularly in the development of fluorescent materials.

Benzothiazole derivatives are known for their fluorescent properties and have been investigated for use as fluorescent probes and dyes nih.govniscpr.res.inniscpr.res.in. The fluorescence in these compounds often arises from π → π* or n → π* electronic transitions niscpr.res.in. Some benzothiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts and emissions in different regions of the spectrum researchgate.net.

For instance, certain benzothiazole derivatives have been shown to emit blue light, with emission wavelengths in the range of 380 to 450 nm niscpr.res.inniscpr.res.in. The functionalization of the benzothiazole core can influence the absorption and fluorescence properties of the resulting compounds mdpi.com. This tunability makes them attractive for use as fluorescent markers in various applications, including bio-imaging nih.gov.

The fluorescent properties of benzothiazole derivatives also make them suitable for incorporation into polymer matrices to create novel materials. For example, by doping polymers with specific benzothiazole compounds, it is possible to fabricate white-light-emitting devices researchgate.net. The benzothiazole derivatives act as fluorophores within the polymer, and by combining compounds with different emission wavelengths, a broad-spectrum white light can be achieved researchgate.net. The compatibility of these compounds with polymers like PMMA has been demonstrated researchgate.net. While the direct polymerization of Benzamide, N-2-benzothiazolyl-2-hydroxy- has not been detailed, its potential as a functional dopant in polymer systems is an area of interest for creating advanced materials with specific optical properties.

Theoretical Approaches to Biodegradation and Environmental Fate

The environmental persistence and ultimate fate of synthetic chemical compounds are of significant concern. While experimental studies on the biodegradation of Benzamide, N-2-benzothiazolyl-2-hydroxy- are limited, theoretical and computational approaches offer valuable insights into its potential environmental behavior. These models are crucial for predicting the compound's persistence, potential for bioaccumulation, and the formation of transformation products.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent theoretical tool for predicting the biodegradability of chemical substances. nih.govnih.gov These models correlate the structural and physicochemical properties of molecules with their susceptibility to microbial degradation. For Benzamide, N-2-benzothiazolyl-2-hydroxy-, a QSAR analysis would involve calculating various molecular descriptors, such as molecular weight, logP (octanol-water partition coefficient), and electronic parameters, to estimate its likelihood of being readily biodegradable. The presence of the benzothiazole and benzamide moieties, both of which can be found in a range of industrial and pharmaceutical compounds, provides a basis for comparison with existing QSAR models for related chemical classes.

Based on the known biodegradation pathways of simpler, related compounds, a theoretical degradation pathway for Benzamide, N-2-benzothiazolyl-2-hydroxy- can be postulated. For instance, studies on benzothiazole have shown that its initial biodegradation can proceed via oxidation to 2-hydroxy-benzothiazole (OBT). researchgate.net This suggests that the 2-hydroxy-benzothiazole portion of the target molecule is a potential site for initial microbial attack. Subsequent degradation could involve the cleavage of the amide bond, separating the benzothiazole and salicylic acid-derived moieties. The resulting intermediates would then likely undergo further degradation through established pathways for aromatic compounds, ultimately leading to mineralization.

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to investigate the reactivity of different sites within the Benzamide, N-2-benzothiazolyl-2-hydroxy- molecule. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, researchers can identify the parts of the molecule most susceptible to enzymatic attack by microorganisms. This information can help to refine the predicted biodegradation pathways and identify potential persistent transformation products.

The environmental fate of Benzamide, N-2-benzothiazolyl-2-hydroxy- is also influenced by its partitioning in different environmental compartments, such as soil, water, and air. Theoretical models can predict the compound's tendency to adsorb to soil and sediment, its volatility, and its potential for bioaccumulation in organisms. These predictions are vital for conducting comprehensive environmental risk assessments.

Theoretical Approach Application to Benzamide, N-2-benzothiazolyl-2-hydroxy- Predicted Outcome
QSAR Modeling Prediction of ready biodegradability based on molecular descriptors.Estimation of the compound's persistence in the environment.
Pathway Prediction Postulation of degradation steps based on known pathways of benzothiazole and benzamide.Identification of potential intermediate and final degradation products.
DFT Calculations Identification of reactive sites susceptible to microbial attack.Refinement of predicted biodegradation pathways.
Environmental Fate Modeling Prediction of partitioning in soil, water, and air, and bioaccumulation potential.Assessment of environmental exposure and risk.

It is important to note that these theoretical approaches provide predictions that should ideally be validated through experimental studies. However, in the absence of such data, they serve as essential tools for a preliminary assessment of the environmental impact of Benzamide, N-2-benzothiazolyl-2-hydroxy-.

Development of Multi-Targeted Ligands for Complex Disease Pathways

The traditional "one-target, one-drug" approach in pharmacology is often insufficient for treating complex, multifactorial diseases such as neurodegenerative disorders and cancer. This has led to a growing interest in the development of multi-targeted ligands, single molecules designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net The scaffold of Benzamide, N-2-benzothiazolyl-2-hydroxy- presents a promising framework for the design of such multi-functional agents due to the inherent biological activities associated with its benzothiazole and benzamide components.

The benzothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide range of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Similarly, the benzamide structure is a key feature in many approved drugs and clinical candidates. The combination of these two pharmacophores in a single molecule, as in Benzamide, N-2-benzothiazolyl-2-hydroxy-, provides a foundation for creating ligands that can modulate multiple pathways involved in complex diseases.

In the context of neurodegenerative diseases like Alzheimer's, a multi-target approach is particularly attractive. The pathology of Alzheimer's disease is multifaceted, involving amyloid-beta plaque formation, tau protein aggregation, oxidative stress, and neuroinflammation. Benzothiazole derivatives have been investigated as potential multi-target agents for Alzheimer's, with some compounds showing the ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in the treatment of this disease. nih.govresearchgate.net By modifying the structure of Benzamide, N-2-benzothiazolyl-2-hydroxy-, it may be possible to develop novel ligands with a tailored polypharmacological profile for neurodegenerative conditions.

Cancer is another complex disease where multi-targeted ligands can offer significant advantages over traditional therapies. The development of drug resistance and the heterogeneity of tumors pose major challenges to effective treatment. Benzothiazole-benzamide hybrids have been designed and synthesized with the aim of targeting multiple pathways involved in cancer progression. japsonline.comrsc.org For instance, such hybrids could be engineered to inhibit specific protein kinases, while also inducing apoptosis or inhibiting angiogenesis. The 2-hydroxy-benzamide portion of the molecule, a salicylic acid derivative, could also contribute to anti-inflammatory effects, which are relevant in the tumor microenvironment.

The design of multi-targeted ligands based on the Benzamide, N-2-benzothiazolyl-2-hydroxy- scaffold involves a detailed understanding of the structure-activity relationships (SAR) for each biological target of interest. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in this process. These techniques allow researchers to predict how modifications to the parent molecule will affect its binding affinity and selectivity for different targets. For example, the addition of specific functional groups to the benzothiazole or benzoyl rings could enhance interactions with the active sites of multiple enzymes or receptors.

Disease Area Potential Targets Rationale for Multi-Targeting
Neurodegenerative Diseases (e.g., Alzheimer's) Acetylcholinesterase, Butyrylcholinesterase, Monoamine Oxidase B, Beta-secretase (BACE1)Addresses multiple pathological pathways, potentially leading to improved efficacy and disease-modifying effects.
Cancer Protein Kinases (e.g., EGFR, VEGFR), Histone Deacetylases (HDACs), TopoisomerasesOvercomes drug resistance, targets tumor heterogeneity, and can have synergistic effects.
Inflammatory Diseases Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX), Pro-inflammatory CytokinesProvides broader anti-inflammatory coverage by inhibiting multiple mediators of inflammation.

The future development of multi-targeted ligands derived from Benzamide, N-2-benzothiazolyl-2-hydroxy- holds considerable promise for addressing the complexities of various diseases. This approach requires a multidisciplinary effort, combining synthetic chemistry, computational modeling, and comprehensive biological evaluation to create novel therapeutics with enhanced efficacy and a lower propensity for resistance.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-2-benzothiazolyl-2-hydroxybenzamide derivatives?

Answer: The synthesis typically involves condensation reactions between 2-hydroxybenzamide precursors and benzothiazole derivatives. For example:

  • Step 1: React 2-hydroxybenzamide with benzothiazole-2-carbonyl chloride in pyridine under reflux (4 hours) to form the core structure .
  • Step 2: Functionalize the benzothiazole moiety via Pd/C-catalyzed hydrogenation or coupling with methyl propanoate derivatives to introduce substituents (e.g., ester groups) . Key reagents include pyridine (solvent/base), Pd/C (catalyst), and TIPSCl (silylating agent). Reaction progress is monitored by TLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing these compounds?

Answer: A multi-technique approach is essential:

  • NMR: Confirm regiochemistry of substituents (e.g., benzothiazole C2 vs. C6 positions) via 1^1H and 13^{13}C chemical shifts .
  • IR: Identify hydrogen-bonded hydroxyl groups (broad O–H stretches at ~3200 cm1^{-1}) and carbonyl vibrations (amide C=O at ~1660 cm1^{-1}) .
  • X-ray crystallography: Resolve ambiguities in molecular geometry using SHELXL for refinement and Mercury for visualization .

Q. What biological activities have been reported for N-2-benzothiazolyl-2-hydroxybenzamide analogs?

Answer: These derivatives exhibit diverse bioactivities:

  • Glucokinase activation: Substituents at the benzothiazole N1 position enhance allosteric activation (e.g., 2-hydroxyethoxy groups improve binding affinity) .
  • Anti-inflammatory effects: Benzimidazole hybrids reduce COX-2 expression in vitro, validated via LPS-induced inflammation models . Biological evaluation typically involves enzymatic assays (IC50_{50} determination) and cell-based viability tests .

Q. How are hydrogen bonding motifs analyzed in crystallographic studies of benzamide derivatives?

Answer: Hydrogen bonding networks are characterized using:

  • Graph-set analysis: Classify motifs (e.g., R22(8)R_2^2(8) rings) to identify supramolecular interactions .
  • Mercury CSD: Visualize packing patterns and quantify interaction distances/angles (e.g., O–H···N bonds between hydroxyl and benzothiazole groups) . Example: In Schiff base derivatives, intramolecular O–H···O bonds stabilize planar conformations .

Q. What are the key challenges in purifying N-2-benzothiazolyl-2-hydroxybenzamide compounds?

Answer: Common issues include:

  • Hydrolysis sensitivity: Use mild silylation (TIPSCl/Et3_3N) to protect hydroxyl groups during purification .
  • Solubility: Recrystallize from methanol/water mixtures to remove polar byproducts .
  • Chromatography: Employ silica gel columns with ethyl acetate/hexane gradients (3:7 ratio) for optimal separation .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve ambiguities in twinned or low-resolution crystal structures?

Answer: SHELXL’s robust refinement algorithms handle challenging cases:

  • Twin refinement: Use TWIN/BASF commands to model overlapping lattices in high-symmetry space groups .
  • Disorder modeling: Apply PART/SUMP restraints to resolve split positions (e.g., flexible benzothiazole substituents) . Validation: Check Rint_{int} (<5%) and Flack parameter (for chiral centers) post-refinement .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies of benzamide derivatives?

Answer: Discrepancies often arise from:

  • Conformational flexibility: Perform DFT calculations (e.g., Gaussian 09) to compare bioactive vs. crystallized conformers .
  • Solvent effects: Re-evaluate IC50_{50} values in DMSO-free buffers to exclude aggregation artifacts . Case study: Electron-withdrawing groups on benzothiazole enhance glucokinase activation but reduce solubility, requiring trade-off analysis .

Q. How do intermolecular interactions influence the stability of benzamide cocrystals?

Answer: Cocrystal engineering leverages:

  • π-π stacking: Benzothiazole and aryl rings form offset stacks (3.5–4.0 Å distances) .
  • Halogen bonding: Introduce fluorine substituents to stabilize C–F···O interactions (e.g., in trifluoromethyl analogs) . Predictive tools: Use Mercury’s "Packing Similarity" module to compare cocrystal motifs with CSD entries .

Q. What computational methods predict the antioxidant potential of hydroxyl-substituted benzamide derivatives?

Answer: Combine:

  • DFT calculations: Compute HOMO-LUMO gaps (e.g., <4 eV indicates strong radical scavenging) .
  • Molecular docking: Simulate binding to ROS targets (e.g., superoxide dismutase active sites) using AutoDock Vina . Validation: Compare theoretical results with experimental DPPH/ABTS assays (R2^2 >0.85) .

Q. How can researchers validate the reproducibility of synthetic protocols for benzamide derivatives?

Answer: Implement:

  • DoE (Design of Experiments): Optimize reaction parameters (e.g., temperature, catalyst loading) via response surface methodology .
  • Batch analysis: Use HPLC-PDA to quantify purity (>98%) across 3 independent syntheses .
  • Cross-lab validation: Share crystallographic data (CCDC codes) and NMR spectra (Bruker TopSpin files) for peer verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.